Cas no 80322-74-3 (2-(chloromethyl)pyridin-3-ol hydrochloride)

2-(chloromethyl)pyridin-3-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(chloromethyl)-3-Pyridinol hydrochloride
- 2-(chloromethyl)pyridin-3-ol,hydrochloride
- 3-Pyridinol, 2-(chloromethyl)-, hydrochloride
- EN300-216031
- 2-(chloromethyl)pyridin-3-ol hydrochloride
- 2-(chloromethyl)pyridin-3-olhydrochloride
- 80322-74-3
- DTXSID50508061
- 2-(chloromethyl)pyridin-3-ol;hydrochloride
- 2-(Chloromethyl)pyridin-3-ol--hydrogen chloride (1/1)
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- MDL: MFCD18384628
- Inchi: InChI=1S/C6H6ClNO.ClH/c7-4-5-6(9)2-1-3-8-5;/h1-3,9H,4H2;1H
- InChI Key: WSZLTCMOSHNNCL-UHFFFAOYSA-N
- SMILES: C1=CC(=C(N=C1)CCl)O.Cl
Computed Properties
- Exact Mass: 178.9904692g/mol
- Monoisotopic Mass: 178.9904692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 89.1
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1Ų
2-(chloromethyl)pyridin-3-ol hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-216031-5.0g |
2-(chloromethyl)pyridin-3-ol hydrochloride |
80322-74-3 | 95% | 5g |
$2732.0 | 2023-06-08 | |
TRC | C632210-10mg |
2-(chloromethyl)pyridin-3-ol hydrochloride |
80322-74-3 | 10mg |
$ 70.00 | 2022-06-06 | ||
Enamine | EN300-216031-0.5g |
2-(chloromethyl)pyridin-3-ol hydrochloride |
80322-74-3 | 95% | 0.5g |
$735.0 | 2023-09-16 | |
1PlusChem | 1P005N12-100mg |
3-Pyridinol, 2-(chloromethyl)-, hydrochloride |
80322-74-3 | 95% | 100mg |
$465.00 | 2024-04-21 | |
A2B Chem LLC | AC62326-100mg |
2-(Chloromethyl)pyridin-3-ol hydrochloride |
80322-74-3 | 95% | 100mg |
$379.00 | 2024-04-19 | |
Aaron | AR005N9E-100mg |
3-Pyridinol, 2-(chloromethyl)-, hydrochloride |
80322-74-3 | 95% | 100mg |
$474.00 | 2025-01-23 | |
A2B Chem LLC | AC62326-500mg |
2-(Chloromethyl)pyridin-3-ol hydrochloride |
80322-74-3 | 95% | 500mg |
$809.00 | 2024-04-19 | |
1PlusChem | 1P005N12-50mg |
3-Pyridinol, 2-(chloromethyl)-, hydrochloride |
80322-74-3 | 95% | 50mg |
$322.00 | 2024-04-21 | |
1PlusChem | 1P005N12-10g |
3-Pyridinol, 2-(chloromethyl)-, hydrochloride |
80322-74-3 | 95% | 10g |
$5071.00 | 2023-12-16 | |
1PlusChem | 1P005N12-250mg |
3-Pyridinol, 2-(chloromethyl)-, hydrochloride |
80322-74-3 | 95% | 250mg |
$638.00 | 2024-04-21 |
2-(chloromethyl)pyridin-3-ol hydrochloride Related Literature
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
Additional information on 2-(chloromethyl)pyridin-3-ol hydrochloride
Introduction to 2-(chloromethyl)pyridin-3-ol hydrochloride (CAS No. 80322-74-3)
2-(chloromethyl)pyridin-3-ol hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 80322-74-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound, featuring a pyridine core substituted with a chloromethyl group and hydroxyl functionality, has garnered attention due to its versatile structural attributes and potential biological activities. The presence of both electrophilic and nucleophilic centers in its molecular framework makes it a valuable intermediate in the synthesis of various pharmacologically relevant molecules.
The pyridin-3-ol moiety, characterized by its hydroxyl group at the 3-position of the pyridine ring, contributes to the compound's ability to engage in hydrogen bonding interactions, which is a critical factor in drug-receptor binding affinity. Meanwhile, the chloromethyl substituent introduces reactivity that allows for further functionalization, enabling the construction of more complex molecular architectures. This dual functionality has positioned 2-(chloromethyl)pyridin-3-ol hydrochloride as a key building block in the development of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The scaffold of pyridin-3-ol has been widely investigated for its role in modulating various biological pathways, including enzyme inhibition and receptor interaction. The incorporation of a chloromethyl group into this framework has opened up new avenues for designing molecules with enhanced binding properties and improved pharmacokinetic profiles. Several studies have highlighted the compound's utility in generating derivatives that exhibit promising activities against targets such as kinases, transcription factors, and other enzymes implicated in diseases like cancer and inflammatory disorders.
One of the most compelling aspects of 2-(chloromethyl)pyridin-3-ol hydrochloride is its role as a precursor in the synthesis of small-molecule inhibitors. Researchers have leveraged its reactive chloromethyl group to introduce diverse pharmacophores, leading to the development of compounds with targeted therapeutic effects. For instance, modifications at the pyridine ring or the hydroxyl group have yielded derivatives with enhanced selectivity and potency. These efforts align with contemporary trends in drug discovery, where structural optimization is driven by computational modeling and high-throughput screening techniques.
The hydrochloride salt form of this compound (2-(chloromethyl)pyridin-3-ol hydrochloride) enhances its solubility and stability, making it more amenable for both laboratory-scale synthesis and potential clinical applications. This formulation is particularly advantageous in medicinal chemistry, where solubility is often a critical parameter influencing drug bioavailability and formulation design. The stability imparted by the hydrochloride salt also ensures that the compound remains viable for extended periods during storage and transportation.
Recent advancements in synthetic methodologies have further expanded the utility of 2-(chloromethyl)pyridin-3-ol hydrochloride. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient functionalization at multiple sites within its molecular structure. These methods have facilitated the rapid generation of libraries of derivatives, which can be screened for biological activity using modern high-throughput screening platforms. Such approaches are instrumental in accelerating the discovery process and identifying lead compounds for further development.
The compound's relevance extends beyond academic research; it holds promise for industrial applications as well. Pharmaceutical companies are increasingly investing in innovative chemical entities like 2-(chloromethyl)pyridin-3-ol hydrochloride to address unmet medical needs. Its structural features make it an attractive candidate for further derivatization, allowing chemists to tailor properties such as metabolic stability, cell permeability, and target specificity. These attributes are essential for developing next-generation therapeutics that can overcome limitations associated with existing treatments.
In conclusion, 2-(chloromethyl)pyridin-3-ol hydrochloride (CAS No. 80322-74-3) represents a fascinating compound with significant potential in pharmaceutical research and drug development. Its unique structural composition—combining a reactive chloromethyl group with a functionalized pyridin-3-ol core—makes it a versatile intermediate for synthesizing biologically active molecules. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in shaping future therapeutic strategies across various disease areas.
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